3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Overview
Description
3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, also known as 3-BPA-TBA, is a brominated aromatic acid compound with a tert-butoxycarbonylamino group. It is a white solid with a melting point of 80-82°C and a molecular weight of 310.3 g/mol. 3-BPA-TBA is an important compound in the field of synthetic organic chemistry due to its wide range of applications. It is commonly used as a starting material for the synthesis of various compounds and as a reagent in organic transformations.
Scientific Research Applications
Flavor Compounds in Food Products
Branched aldehydes, similar in structural complexity to the target compound, are critical in the flavor profiles of many food products. Their formation and degradation from amino acids have been extensively reviewed, highlighting the metabolic pathways and microbial contributions to their presence in both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Drug Synthesis and Biomaterials
Levulinic acid derivatives, which share functional group similarities with 3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, have been identified as key building blocks for drug synthesis. Their versatility arises from the presence of carbonyl and carboxyl groups, facilitating diverse chemical reactions that are critical in synthesizing a variety of pharmaceutical compounds. This includes applications in cancer treatment and the development of medical materials, offering a cleaner and cost-effective approach to drug synthesis (Zhang et al., 2021).
Functionalization and Applications in Material Science
Amino acid functionalization of carbon-based quantum dots, reflecting the structural manipulation potential of compounds like 3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, enhances their electronic and optical properties. This functionalization has opened up applications in optoelectronic devices, sensors, and energy storage systems. The specific choice of amino acids for functionalization is dictated by the desired application, underlining the versatility and wide-ranging impact of such compounds in various scientific domains (Ravi et al., 2021).
properties
IUPAC Name |
3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSTMCSOXSTGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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